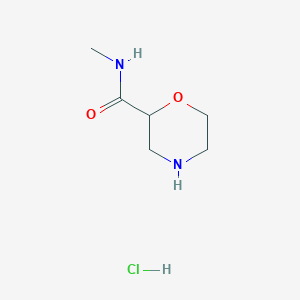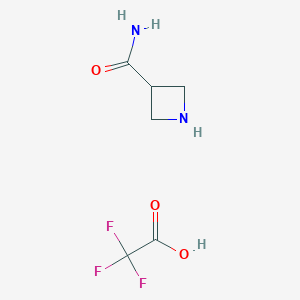![molecular formula C11H17ClN2O B1402528 6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride CAS No. 1361116-78-0](/img/structure/B1402528.png)
6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
- 6-Methyl-2,2'-bipyridinyl derivatives, including compounds related to 6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride, are synthesized for various applications. These compounds are pivotal due to their role as effective herbicides and important ligands, especially for chelation of transition metals. Specifically, ruthenium complexes of these derivatives are significant in the photochemical generation of hydrogen from water and in chemically modified electrode studies (Potts & Winslow, 1985).
Role in Photovoltaics and Electron Transfer Studies
- Some derivatives closely related to this compound are used in studying interfacial electron transfer dynamics, especially in the context of dye-sensitized solar cells. These studies explore the influence of secondary electron-donating groups on electron transfer dynamics, a crucial aspect in the efficiency of photovoltaic devices (Banerjee et al., 2011).
Antioxidant Properties
- A derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which shares structural similarities with the compound , has been identified as a synthetic antioxidant. The synthesis process of this compound has been optimized, highlighting its potential in therapeutic applications (Yao Xing-sheng, 2007).
Development of Electropolymerizable Complex Monomers
- Certain derivatives are synthesized for the formation of readily electropolymerizable simple and mixed-ligand complex monomers with metals like cobalt, ruthenium, and iron. The polymerization rates and the electrochemical properties of these complexes can be tuned by varying the position and number of substituents, indicating their importance in materials science and electrochemistry (Potts et al., 1987).
Propriétés
IUPAC Name |
2-methyl-6-piperidin-4-yl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9;/h6-7,9,12H,2-5H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBZYCHDUXOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid amide dihydrochloride](/img/structure/B1402447.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)
![3-(R)-1-Piperidin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-onehydrochloride](/img/structure/B1402456.png)



![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)


![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)
